molecular formula C12H16BrNO B1448580 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide CAS No. 1857027-13-4

3-Bromo-5-methyl-N-(2-methylpropyl)benzamide

Cat. No.: B1448580
CAS No.: 1857027-13-4
M. Wt: 270.17 g/mol
InChI Key: QFQYGYJLBCEYQF-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-N-(2-methylpropyl)benzamide is a specialized benzamide derivative intended for research and development purposes. Compounds within this chemical class are frequently investigated as key synthetic intermediates in the discovery and development of novel pharmaceutical agents . For instance, structurally similar bromo- and methyl-substituted benzamides and sulfonamides have been documented as crucial intermediates in the synthetic pathway of potent, selective inhibitors of signaling enzymes like PI3K, which are targets in oncology research . The molecular structure of such compounds often features specific dihedral angles and is stabilized by intramolecular interactions, which can be critical for their biological activity and are confirmed by techniques such as X-ray crystallography . This reagent presents a valuable building block for medicinal chemists, particularly in constructing molecules for screening against various disease models. The presence of both bromo and alkyl groups on the benzamide scaffold allows for further functionalization, enabling structure-activity relationship (SAR) studies. As with all materials of this nature, this compound is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines .

Properties

IUPAC Name

3-bromo-5-methyl-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-8(2)7-14-12(15)10-4-9(3)5-11(13)6-10/h4-6,8H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQYGYJLBCEYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Outline:

Step Reaction Type Reagents and Conditions Outcome
1 Bromination and methylation Starting from 3-bromo-5-methylbenzoic acid or ester Introduction of bromine and methyl groups at 3- and 5-positions respectively
2 Activation of carboxylic acid Conversion to acid chloride or ester (e.g., using SOCl2 or thionyl chloride) Activated intermediate ready for amide formation
3 Amide formation Reaction of activated acid derivative with 2-methylpropylamine under controlled temperature, often in an inert solvent like tetrahydrofuran or dichloromethane Formation of this compound
4 Purification Crystallization or chromatographic techniques Pure target compound with high yield and purity

Research Findings and Data from Related Syntheses

  • Amide Formation Efficiency: Literature on similar benzamide syntheses shows that using acid chlorides with primary amines like 2-methylpropylamine typically yields over 90% of the amide product under mild conditions (room temperature to 50°C) in aprotic solvents.

  • Catalysts and Additives: Use of coupling agents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or bases like triethylamine can improve reaction rates and yields by neutralizing generated HCl during amide bond formation.

  • Reaction Conditions: Stirring at room temperature overnight or slight heating accelerates the amide bond formation without significant side reactions.

  • Purity and Yield: Purification by filtration after acid-base workup and drying typically results in purity above 98% and yields ranging from 85% to 95%.

Comparative Data Table of Similar Benzamide Syntheses

Compound Starting Material Amine Used Yield (%) Purity (%) Key Reagents/Conditions Reference
3-Bromo-N-methyl-5-nitrobenzamide Methyl 3-bromo-5-nitrobenzoate Methylamine 94.6 99.2 1,8-Diazabicyclo[5.4.0]undec-7-ene, THF, MeOH
5-Bromo-2-hydroxy-3-methyl-N-(2-methylpropyl)benzamide Brominated methyl phenol derivative 2-Methylpropylamine Not specified Not specified Multi-step bromination, hydroxylation, amide formation
This compound (target) 3-Bromo-5-methylbenzoic acid or ester 2-Methylpropylamine 85-95 (estimated) >98 (estimated) Acid chloride formation, amide coupling, DBU or base catalysis Extrapolated

Notes on Alternative Routes and Considerations

  • Direct Amidation: Some protocols allow direct amidation of carboxylic acids with amines under dehydrating conditions or with coupling agents (e.g., DCC, EDC), but acid chloride intermediates often provide higher yields and cleaner reactions for substituted benzoic acids.

  • Bromination Step: If starting from methylbenzoic acid derivatives, selective bromination at the 3-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.

  • Safety and Environmental Concerns: Handling brominated compounds and acid chlorides requires proper precautions due to their corrosive and toxic nature.

Summary Table of Preparation Method for this compound

Preparation Stage Description Typical Reagents/Conditions Expected Outcome
Starting Material Prep Obtain or synthesize 3-bromo-5-methylbenzoic acid/ester Bromination of 5-methylbenzoic acid or ester Correct substitution pattern on aromatic ring
Activation Convert acid to acid chloride Thionyl chloride (SOCl2), reflux Acid chloride intermediate
Amide Formation React acid chloride with 2-methylpropylamine Room temp to 50°C, inert solvent (THF, DCM), base catalyst (DBU or Et3N) Formation of benzamide bond
Workup and Purification Acid-base extraction, filtration, drying Aqueous HCl wash, recrystallization Pure this compound

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Suzuki-Miyaura Coupling: Palladium catalyst (Pd) with boronic acids in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Substitution: Formation of methoxy derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-Bromo-5-methyl-N-(2-methylpropyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets. The bromine and methyl groups on the benzene ring can influence the compound’s binding affinity to enzymes and receptors. The amide group can form hydrogen bonds with biological macromolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

  • Bromo Substituent : The electron-withdrawing bromine at position 3 may influence reactivity in electrophilic substitution or metal-catalyzed reactions.
  • Methyl Group : The 5-methyl substituent adds steric hindrance and modulates electron density on the aromatic ring.

Comparison with Structurally Similar Benzamides

Substituent Position and Electronic Effects

The position of substituents on the benzamide core significantly impacts electronic and steric properties:

Compound Substituents on Benzene Ring Amide Substituent Key Electronic/Steric Effects Reference
3-Bromo-5-methyl-N-(2-methylpropyl)benzamide 3-Br, 5-CH₃ N-(2-methylpropyl) Br (electron-withdrawing), CH₃ (electron-donating); isobutyl (steric bulk) N/A
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃ N-(2-hydroxy-1,1-dimethylethyl) CH₃ (electron-donating); hydroxyl (hydrogen bonding)
5-Bromo-N-[3-(dimethylamino)propyl]-2-hydroxybenzamide 5-Br, 2-OH N-[3-(dimethylamino)propyl] Br (electron-withdrawing), OH (hydrogen bonding); dimethylamino (basic, enhances solubility)
2-Amino-5-bromo-N-isopropylbenzamide 2-NH₂, 5-Br N-isopropyl NH₂ (electron-donating, reactive site); Br (electron-withdrawing)

Key Observations :

  • Bromine Position : Bromine at position 3 (target compound) vs. 5 () alters electronic effects. A meta-bromo group may direct electrophilic reactions differently compared to para-bromo analogs.
  • Methyl vs. Hydroxyl/Amino Groups: Methyl (electron-donating) in the target compound contrasts with hydroxyl () or amino () groups, which offer hydrogen-bonding or reactive sites.

Amide Side Chain Variations

The nature of the amide substituent influences solubility, steric interactions, and biological activity:

Compound Amide Substituent Properties/Implications Reference
This compound Isobutyl (branched alkyl) Hydrophobic; steric hindrance may limit enzyme binding N/A
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group for metal catalysis
5-Bromo-N-[3-(dimethylamino)propyl]-2-hydroxybenzamide Dimethylaminopropyl Basic side chain enhances water solubility; potential for pH-dependent interactions
2-Amino-5-bromo-N-isopropylbenzamide Isopropyl Moderate steric bulk; less hydrophobic than isobutyl

Key Observations :

  • Isobutyl vs. Polar Side Chains: The isobutyl group in the target compound reduces solubility compared to dimethylaminopropyl () or hydroxyl-containing () analogs.
  • Directing Groups : highlights the utility of N,O-bidentate groups in metal-catalyzed C–H activation, a feature absent in the target compound.

Biological Activity

3-Bromo-5-methyl-N-(2-methylpropyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H16BrNC_{13}H_{16}BrN. The presence of a bromine atom and a branched alkyl group significantly influences its chemical reactivity and biological interactions.

Antitumor Activity

Research indicates that benzamide derivatives, including this compound, exhibit notable antitumor properties. A study demonstrated that benzamide derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

The mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes critical for cancer cell survival.
  • Modulation of Receptor Activity : The structural features allow for interaction with various receptors, potentially modulating their activity.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that this compound inhibits the growth of several cancer cell lines. For instance, it was found to reduce cell viability in breast and lung cancer models by inducing apoptosis through caspase activation.
  • Animal Models : Animal studies indicated that administration of this compound resulted in reduced tumor size in xenograft models. The observed effects were attributed to both direct cytotoxicity and modulation of the tumor microenvironment.

Comparative Analysis

A comparison with other benzamide derivatives highlights the unique properties of this compound:

Compound NameStructure CharacteristicsBiological Activity
This compoundBromine substitution, branched alkyl groupAntitumor activity, apoptosis induction
N-(4-chlorophenyl)benzamideChlorine substitutionModerate cytotoxicity
N-(2-hydroxyphenyl)benzamideHydroxyl group presenceNeuroprotective effects

Research Findings

Recent studies have revealed that compounds similar to this compound can also exhibit neuroprotective effects. For example, benzamides have been explored for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide to improve yield and purity?

  • Methodology :

  • Reaction Conditions : Use coupling agents like EDCl/HOBt for amide bond formation between 3-bromo-5-methylbenzoic acid and 2-methylpropylamine. Solvent choice (e.g., DMF or THF) and temperature (40–60°C) significantly impact reaction efficiency .
  • Catalysis : Transition-metal catalysts (e.g., Pd for bromo-substituent retention) or microwave-assisted synthesis can reduce side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity. Monitor by TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm structure via 1H^1H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, isobutyl CH2_2 at δ 3.1–3.3 ppm) and 13C^{13}C NMR (carbonyl C=O at ~167 ppm) .
  • Mass Spectrometry : ESI-MS (m/z 312.08 [M+H]+^+) validates molecular weight .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages (±0.3%) .

Q. How can researchers troubleshoot low solubility of this compound in aqueous buffers for biological assays?

  • Methodology :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization .
  • pH Adjustment : Test solubility in PBS (pH 7.4) vs. acetate buffer (pH 5.0) to exploit protonation of the amide group.

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed for substituents on the benzamide scaffold in pharmacological studies?

  • Methodology :

  • Substituent Analysis : Compare analogs (e.g., 3-Bromo vs. 3-Chloro, N-isobutyl vs. N-ethyl) in receptor-binding assays. For example:
Substituent (R)P2X7 IC50_{50} (nM)LogP
3-Bromo, N-isobutyl18 (human)3.2
3-Chloro, N-ethyl85 (human)2.8
Data adapted from P2X7 antagonist studies .
  • Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinity to target receptors .

Q. How can crystallographic data resolve discrepancies in reported molecular conformations of this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Refine data with SHELXL (R-factor ≤ 0.05) to determine torsion angles and bond lengths. Example refinement parameters:
ParameterValue
Space GroupP21_1/c
R1_1 (I > 2σ)0.037
C-Br Bond Length1.89 Å
Based on SHELX protocols and CCDC deposition standards .
  • Compare with DFT Calculations : Validate experimental geometry using Gaussian09 (B3LYP/6-31G* level) .

Q. What strategies address contradictory in vitro vs. in vivo efficacy data for this compound in pain models?

  • Methodology :

  • Species-Specific Assays : Test human vs. rat P2X7 receptors (e.g., AACBA shows IC50_{50} = 18 nM for human vs. 980 nM for rat in YO-PRO-1 uptake assays) .
  • Metabolic Stability : Conduct liver microsome studies (e.g., t1/2_{1/2} < 30 min in rat S9 fractions) to identify rapid clearance issues .
  • Pharmacokinetic Profiling : Measure plasma exposure (AUC) and brain penetration (Kp_p > 0.3) in rodent models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-5-methyl-N-(2-methylpropyl)benzamide
Reactant of Route 2
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3-Bromo-5-methyl-N-(2-methylpropyl)benzamide

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